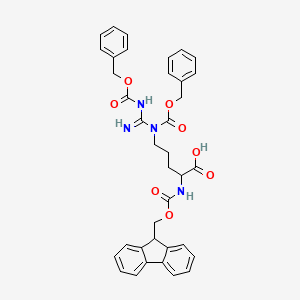

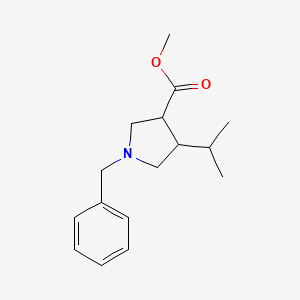

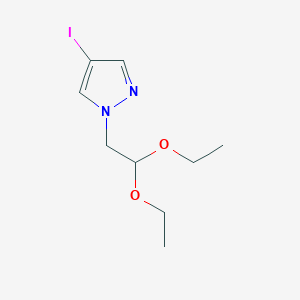

![molecular formula C14H8BrN3 B1532773 4-(6-ブロモイミダゾ[1,2-a]ピリジン-2-イル)ベンゾニトリル CAS No. 864941-90-2](/img/structure/B1532773.png)

4-(6-ブロモイミダゾ[1,2-a]ピリジン-2-イル)ベンゾニトリル

概要

説明

4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile (BIBP) is an organic compound that has recently been studied for its potential uses in a variety of scientific research applications. BIBP is a heterocyclic compound, which means it contains a ring of atoms with at least one atom of a different element than the others. It is a colorless solid that is soluble in water and has a molecular weight of 289.08 g/mol. BIBP is a relatively new compound and has been the focus of a number of research studies in the past few years.

科学的研究の応用

有機合成

この化合物は有機合成で使用されます . これは、さまざまな有機化合物の合成におけるビルディングブロックとして役立ち、有機化学の多様性と複雑さに貢献しています。

医薬品中間体

医薬品中間体として使用されます . つまり、特に新薬の合成において、医薬品の製造に使用されます。

ラクタム導入

6-ブロモイミダゾ[1,2-a]ピリジンに導入できるラクタムで最高の結果が得られました . これは、多くの医薬品に存在するラクタムベースの化合物の合成における潜在的な使用を示唆しています。

放射性標識化合物の合成

放射性標識化合物の合成に使用されます . 例えば、1,2-ジヒドロ-5-イミダゾ[1,2-a]ピリジン-6-イル-6-メチル-2-オキソ-3-ピリジンカルボニトリル塩酸塩一水和物6は、6-ブロモイミダゾ[1,2-a]ピリジンから、[2-14C]シアノアセトアミドを放射性標識の供給源として合成されました .

抗けいれん薬研究

新しい6-ブロモイミダゾ[1,2-a]ピリジン-2-カルボヒドラジド誘導体が合成され、抗けいれん薬としての特性が研究されています . これらの化合物のいくつかは、さまざまな用量で顕著な抗けいれん薬としての特性を示しました .

がん研究

作用機序

Target of Action

It is known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

It is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to form the imidazo[1,2-a]pyridine core .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry .

Result of Action

The imidazo[1,2-a]pyridine core is known to be a pharmacophore in many biologically active molecules .

特性

IUPAC Name |

4-(6-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3/c15-12-5-6-14-17-13(9-18(14)8-12)11-3-1-10(7-16)2-4-11/h1-6,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBWVHDCJAFYOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CN3C=C(C=CC3=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

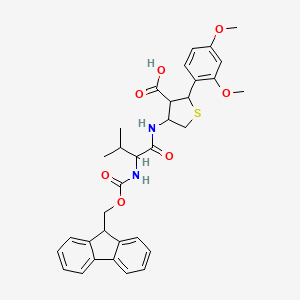

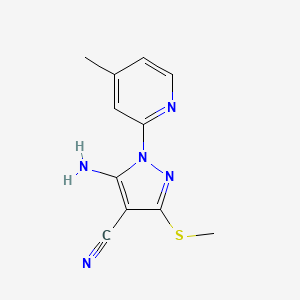

![N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1532692.png)

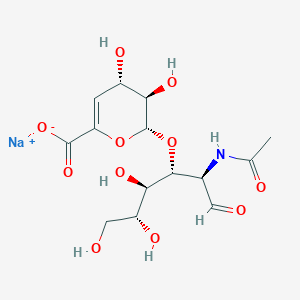

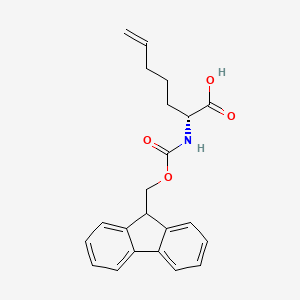

![Methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1532695.png)

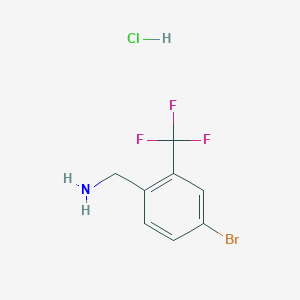

![N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine](/img/structure/B1532705.png)

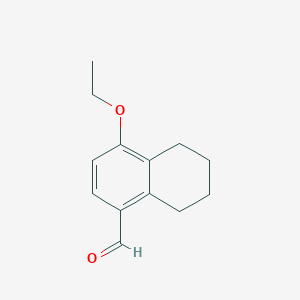

![7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol](/img/structure/B1532707.png)